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Compound of Interest

Compound Name: 2-Methyl-3-phenylquinoxaline

Cat. No.: B157063 Get Quote

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, represent

a versatile class of heterocyclic compounds with significant therapeutic potential. Their diverse

biological activities, including anticancer, anti-inflammatory, and antidiabetic effects, are often

attributed to their ability to selectively inhibit key enzymes. Molecular modeling has become an

indispensable tool in the rational design and optimization of these derivatives, providing crucial

insights into their binding modes and structure-activity relationships (SAR) at enzyme active

sites.

Comparative Analysis of Enzyme Inhibition
Molecular docking and in vitro assays have identified several key enzyme targets for

quinoxaline derivatives. The inhibitory potency varies significantly based on the substitution

patterns on the quinoxaline scaffold and the specific topology of the enzyme's active site.

Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives
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Derivative ID Target Enzyme
Inhibition / Binding
Data

Reference

Compound IV VEGFR-2
Binding Affinity: -17.11

kcal/mol
[1]

Compound III VEGFR-2
Binding Affinity: -15.63

kcal/mol
[1]

Compound 26e ASK1 IC₅₀: 30.17 nM [2]

Compound 12d ASK1 IC₅₀: 49.63 nM [2]

Compound 12c ASK1 IC₅₀: 117.61 nM [2]

Compound 4a EGFR IC₅₀: 0.3 µM [3]

Compound 13 EGFR IC₅₀: 0.4 µM [3]

Compound 11 EGFR IC₅₀: 0.6 µM [3]

Compound IVd EGFR
Binding Energy:

-12.03 kcal/mol
[4]

Compound 13 COX-2 IC₅₀: 0.46 µM [3]

Compound 11 COX-2 IC₅₀: 0.62 µM [3]

As shown in Table 1, quinoxaline derivatives exhibit potent, often nanomolar, inhibition against

a range of protein kinases implicated in cancer progression. Derivatives targeting Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2) show strong binding affinities, suggesting

their potential as anti-angiogenic agents.[1]. Similarly, compounds have been developed as

highly effective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) and Epidermal

Growth Factor Receptor (EGFR).[2][3]. Notably, some derivatives exhibit dual-inhibitory activity,

such as compounds 11 and 13, which potently inhibit both EGFR and Cyclooxygenase-2

(COX-2), making them promising candidates for dual anticancer and anti-inflammatory therapy.

[3].

Table 2: Inhibition of Metabolic Enzymes by Quinoxaline Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://ajbas.journals.ekb.eg/article_316102_450d2af4d2924a03c91ef1b8a094a9ee.pdf
https://ajbas.journals.ekb.eg/article_316102_450d2af4d2924a03c91ef1b8a094a9ee.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9212206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://ajbas.journals.ekb.eg/article_316102_450d2af4d2924a03c91ef1b8a094a9ee.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9443684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative ID Target Enzyme IC₅₀ Value (µM)
Standard /
Control

Reference

Compound 6a sPLA2 0.0475 - [5]

Compound 6c α-Glucosidase 0.0953
Acarbose (IC₅₀ =

283.3 µM)
[5][6]

Compound 15a
Aldose

Reductase
0.143 - [7]

Quinoxaline derivatives also show significant promise in targeting enzymes related to metabolic

diseases. As detailed in Table 2, novel derivatives have been identified as potent inhibitors of

secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in inflammation

and diabetes.[5]. Compound 6c, for instance, is significantly more potent than the standard

drug acarbose at inhibiting α-glucosidase.[5][6]. Furthermore, derivatives have been designed

to effectively inhibit aldose reductase, a key enzyme in the polyol pathway linked to diabetic

complications.[7][8].

Key Signaling Pathways Targeted by Quinoxaline
Derivatives
The therapeutic effects of quinoxaline-based inhibitors are achieved by modulating critical

cellular signaling pathways. Molecular modeling helps elucidate how these compounds

interfere with protein function to block downstream signaling cascades involved in cell

proliferation, survival, and inflammation.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is

crucial for tumor growth.[9]. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and

autophosphorylates, activating several downstream pathways, including the PLCγ-PKC-MAPK

and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and

survival.[10][11][12]. Quinoxaline inhibitors that target the ATP-binding site of VEGFR-2

effectively block these signals, thereby preventing angiogenesis.[1].
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VEGFR-2 signaling pathway and inhibition by quinoxaline derivatives.

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and

differentiation.[13]. In many cancers, EGFR is overexpressed or mutated, leading to

uncontrolled cell proliferation.[14][15]. Ligand binding to EGFR triggers a signaling cascade

involving the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promotes

cell growth and survival.[16][17]. Small-molecule quinoxaline inhibitors compete with ATP in the

intracellular kinase domain, preventing autophosphorylation and blocking these downstream

proliferative signals.[14].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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